![molecular formula C11H16O4 B2472379 Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate CAS No. 75328-54-0](/img/structure/B2472379.png)

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

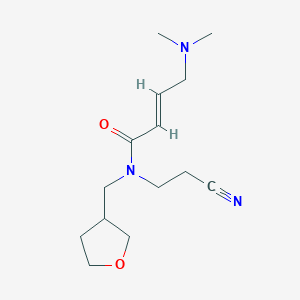

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It is a derivative of bicyclo[3.1.1]heptane, a polycyclic structure that is denser than its open-structured counterpart .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of this compound with barium dihydroxide in methanol at 0℃. The second stage involves the reaction with hydrogen chloride in water .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic [3.1.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions .Scientific Research Applications

Synthesis of Bicycloalkanes Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate has been synthesized as part of a study exploring the synthesis of various bicycloalkanes. This process involved alkylation of cyclohexane diesters and base-induced cyclization, demonstrating the chemical's role in creating complex molecular structures (Della & Tsanaktsidis, 1985).

Building Block for Nucleosides This compound serves as a precursor in the synthesis of carbocyclic arabinosyl nucleosides, showcasing its significance in nucleoside chemistry. The transformation of this compound into nucleoside analogs highlights its potential in biochemical applications (Kaneko, Katagiri, & Nomura, 1990).

Synthesis of Polyimides Research indicates its use in the synthesis of polyimides. These polyimides, derived from this compound, show promise due to their solubility in polar organic solvents and thermal stability, making them suitable for industrial applications (Qing Feng-ling, 2007).

Enzyme-Catalyzed Hydrolysis This chemical has been used in enzyme-catalyzed hydrolysis studies. The use of enzymes for the selective hydrolysis of this compound to monoesters demonstrates its potential in biocatalysis and organic synthesis (Guo et al., 2014).

Cycloaddition Reactions The compound plays a role in [2+2+1]-cycloaddition reactions involving cyclopropenes and dicobalt hexacarbonyl complexes of acetylenes. This illustrates its utility in complex organic synthesis and the study of reaction mechanisms (Kireev, Smit, Ugrak, & Nefedov, 1991).

Future Directions

The future directions for research on dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate could involve exploring new atom and exit-vector arrangements for [3.1.1] scaffolds . This could lead to the development of new high-energy density compounds (HEDCs) with good detonation properties and stability .

Properties

IUPAC Name |

dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-8(12)10-4-3-5-11(6-10,7-10)9(13)15-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJPZUHSXVMNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)